6-chloro-3-(methylamino)pyridine-2-carboxamide
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Overview
Description
6-chloro-3-(methylamino)pyridine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(methylamino)pyridine-2-carboxamide typically involves the chlorination of 3-(methylamino)pyridine-2-carboxamide. One common method is the reaction of 3-(methylamino)pyridine-2-carboxamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically involve the chlorination step followed by purification using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(methylamino)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
6-chloro-3-(methylamino)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(methylamino)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The exact pathways involved would depend on the target molecule and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(methylamino)pyridine-2-carboxylic acid
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-3-(methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methylamino group allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
1848252-72-1 |
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Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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